(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17+,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPMNNWFOJMCY-ZNZDOTFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137142-47-1 | |
| Record name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
VH032 amine HCl, also known as (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, is a derivative of the von Hippel-Lindau (VHL) ligand. The primary target of this compound is the VHL E3 ubiquitin ligase , a key component in the ubiquitin-proteasome system.
Mode of Action
VH032 amine HCl is commonly used as a precursor to Proteolysis Targeting Chimeras (PROTACs) that hijack VHL as the E3 ubiquitin ligase component. This interaction leads to the ubiquitination and subsequent degradation of the protein of interest (POI) via the proteasomal machinery.
Biochemical Pathways
The biochemical pathway primarily affected by VH032 amine HCl involves the ubiquitin-proteasome system. The compound, as part of a PROTAC, recruits the E3 ligase to the POI, resulting in the ubiquitination and subsequent degradation of the POI. This mechanism allows for the selective degradation of specific proteins, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders.
Pharmacokinetics
The compound’s role as a building block for the synthesis of vhl e3 ligase-based protacs suggests that its bioavailability and stability would be crucial for the efficacy of the resulting protacs.
Result of Action
The primary result of the action of VH032 amine HCl, when used in the creation of PROTACs, is the targeted degradation of specific proteins. By recruiting the E3 ligase to the POI, the compound enables the selective ubiquitination and degradation of the POI. This can lead to the modulation of cellular processes and potentially provide therapeutic benefits in the treatment of various diseases.
Action Environment
The action environment of VH032 amine HCl can influence its efficacy and stability. For instance, the expression levels of VHL E3 ligase can vary in different cells, which can impact the effectiveness of VHL ligand-based PROTACs. Furthermore, environmental factors such as pH can affect the stability of the compound, as indicated by the reported decomposition of thalidomide-based PROTACs in a mild PBS buffer.
Biochemical Analysis
Biochemical Properties
VH032 amine HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to the VHL protein, a component of the E3 ubiquitin ligase complex. The nature of these interactions is primarily through the formation of a ternary complex with the protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.
Cellular Effects
VH032 amine HCl has profound effects on various types of cells and cellular processes. It influences cell function by modulating the levels of specific proteins within the cell. By targeting these proteins for degradation, it can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of VH032 amine HCl involves the recruitment of the E3 ubiquitin ligase to the POI, resulting in ubiquitination and subsequent degradation of the POI via proteasomal machinery. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride, also known as MDK7526, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C22H30N4O3S
- Molecular Weight : 430.6 g/mol
- CAS Number : 1948273-02-6
MDK7526 is primarily recognized for its role as a small-molecule inhibitor targeting the VHL (von Hippel-Lindau) protein complex. The inhibition of VHL leads to the stabilization of HIF (hypoxia-inducible factor) proteins, which play critical roles in cellular responses to hypoxia and are implicated in various diseases including cancer and ischemia .
Key Mechanisms:
- HIF Stabilization : By inhibiting VHL, MDK7526 prevents the degradation of HIF, leading to increased expression of genes involved in angiogenesis and metabolic adaptation under low oxygen conditions.
- Cellular Proliferation : The compound has shown promise in enhancing cell survival and proliferation in hypoxic environments, making it a potential therapeutic candidate for conditions like ischemic heart disease .
In Vitro Studies
Research has demonstrated that MDK7526 exhibits potent inhibitory effects on cellular pathways regulated by HIF. For instance, studies have shown that treatment with this compound results in significant upregulation of HIF target genes such as VEGF (vascular endothelial growth factor), which is crucial for angiogenesis .
In Vivo Studies
In animal models, MDK7526 has been evaluated for its efficacy in promoting tissue regeneration following ischemic injury. The results indicated improved recovery and enhanced vascularization in treated subjects compared to controls .
Case Studies
- Triple-Negative Breast Cancer (TNBC) : A study highlighted the use of MDK7526 in models of TNBC, where it was found to inhibit tumor growth through the activation of HIF pathways that promote apoptosis in cancer cells .
- Neurodegenerative Diseases : Another investigation explored the neuroprotective effects of MDK7526 against oxidative stress-induced cell death, suggesting its potential utility in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of MDK7526 in targeting oncogenic proteins for degradation. For instance:
- Targeting BCR-ABL : In chronic myeloid leukemia (CML), MDK7526 has been shown to effectively degrade the BCR-ABL fusion protein, which is responsible for the disease's pathogenesis. This targeted approach offers a novel strategy to overcome resistance associated with traditional tyrosine kinase inhibitors .
Neurodegenerative Diseases
MDK7526's ability to selectively degrade misfolded or aggregated proteins makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that:
- Tau Protein Degradation : The compound has demonstrated efficacy in degrading tau proteins, which are implicated in Alzheimer's disease. By reducing tau levels, MDK7526 may help alleviate neurotoxicity associated with tau aggregation .
Autoimmune Disorders
The modulation of immune responses through targeted protein degradation is another area of interest:
- Degradation of Inflammatory Cytokines : MDK7526 can be utilized to target pro-inflammatory cytokines for degradation, potentially providing therapeutic benefits in autoimmune conditions such as rheumatoid arthritis and lupus .
Case Studies
Several case studies have been documented that illustrate the efficacy of MDK7526 in various research settings:
Chemical Reactions Analysis
PROTAC Conjugation Reactions
The compound serves as the von Hippel-Lindau (VHL) E3 ligase-binding ligand in PROTACs. Its primary reaction involves coupling with target protein-binding warheads via flexible linkers. Key reactions include:
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Amide Bond Formation : The free α-amino group reacts with carboxylic acid-containing linkers (e.g., PEG-based spacers) using coupling agents like HATU or EDC, forming stable amide bonds .
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Click Chemistry : The hydroxyl group on the pyrrolidine ring can be functionalized with azide/alkyne groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular PROTAC assembly.
Reaction Example :
Conditions: DMF, 25°C, 12–24 hours .
Hydroxyl Group
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Oxidation : The 4-hydroxy group on the pyrrolidine ring is susceptible to oxidation under strong conditions (e.g., Dess-Martin periodinane), forming a ketone derivative.
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of base to form esters, though this is typically avoided to preserve PROTAC activity .
Amino Group
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Nucleophilic Substitution : The primary amine participates in SN2 reactions with alkyl halides, enabling linker diversification .
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Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines, though this is reversible and less common in PROTAC design.
Thiazole Ring
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Electrophilic Substitution : The 4-methylthiazole undergoes bromination at the 2-position using NBS (N-bromosuccinimide), enabling further functionalization.
Stability Under Reaction Conditions
The compound’s stability is critical for maintaining PROTAC efficacy. Key findings include:
Industrial-Scale Modifications
Large-scale reactions prioritize atom economy and minimal purification steps:
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Continuous Flow Synthesis : Used for coupling with warheads (e.g., BET inhibitors), achieving 85–90% yield with <5% impurities.
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Crystallization : The hydrochloride salt is purified via anti-solvent crystallization (ethanol/water) to >99% purity .
Comparative Reactivity with Analogues
The stereochemistry at (2S,4R) significantly impacts reactivity:
| Compound | Reactivity with EDC | Oxidation Rate (t₁/₂) | PROTAC Activity |
|---|---|---|---|
| (2S,4R)-isomer | High | 12 hours | Active |
| (2S,4S)-isomer | Low | 6 hours | Inactive |
| Des-hydroxy analogue | Moderate | N/A | Partially active |
Data from competitive binding assays and synthetic yields
Key Research Findings
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The thiazole ring’s electron-deficient nature enhances electrophilic substitution rates by 2.5× compared to phenyl analogues.
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Racemization at the 4R position occurs above 60°C, necessitating low-temperature storage (2–8°C) .
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PROTACs derived from this compound show 10–100× higher degradation efficiency than CRBN-based analogues in BCR-ABL models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications in the Acyl Side Chain
Compound 69 ():
- Structural variation : Substitution of the benzyl group with a phenethyl moiety.
- Impact : Alters steric bulk and binding affinity to target proteins. Phenethyl groups may enhance lipophilicity but reduce solubility .
Compound 75 ():
- Structural variation : Incorporation of an 8-chlorooctanamido linker.
Example 187 ():
Key Data Table
Research Findings and Implications
- Stereochemistry: The (2S,4R) configuration is essential for VHL binding. Even minor changes (e.g., 4S in Compound 70) drastically reduce activity .
- Linker Design : Chlorinated alkyl chains (Compound 75) improve degradation efficiency but require optimization to minimize toxicity .
- Heterocycles : Thiazole and oxazole moieties enhance target engagement through complementary interactions (e.g., π-π stacking, hydrogen bonding) .
- Safety Profile : The target compound’s hazard profile (H302, H315) necessitates careful handling, whereas analogs with PEG-like linkers (Compound 77) may offer improved safety .
Preparation Methods
Pyrrolidine Backbone Construction
The (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative is prepared through stereoselective cyclization of protected amino alcohols. For instance, (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride serves as a precursor, with benzyl ether protection enabling regioselective functionalization at the 4-position. Deprotection under hydrogenolytic conditions yields the free hydroxyl group, critical for subsequent acyloxy transformations.
Thiazole-Benzyl Substituent Incorporation
The 4-(4-methylthiazol-5-yl)benzyl group is introduced via reductive amination or direct coupling. Patent data describes the use of 4-(4-methylthiazol-5-yl)benzylamine reacting with activated carbonyl intermediates, such as mixed carbonates or chloroformates, to form the N-benzylcarboxamide linkage.
Stepwise Synthesis and Reaction Optimization
The final dihydrochloride salt is obtained through a two-stage process: (1) peptide coupling of the pyrrolidine backbone with the tert-leucine derivative and (2) acidic deprotection followed by salt formation.
Peptide Bond Formation
Coupling the (2S,4R)-pyrrolidine carboxylate with (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. This method ensures minimal epimerization, preserving the stereochemical integrity of both chiral centers. Typical conditions involve:
Boc Deprotection and Hydrochloride Salt Formation
The tert-butoxycarbonyl (Boc) group is cleaved using hydrogen chloride in 1,4-dioxane (4 M), as detailed in KR102160377B1. Key parameters include:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Reaction Time | 3 hours | <3h: Incomplete deprotection |
| >3h: Degradation | ||
| Temperature | 20°C | >25°C: Increased byproducts |
| HCl Concentration | 4 M in dioxane | Lower: Slower reaction |
Under these conditions, the reaction achieves 99.87% conversion to the hydrochloride salt, isolated as a pale yellow solid.
Critical Process Analytical Techniques
Reaction Monitoring
Liquid chromatography-mass spectrometry (LCMS) is employed to track deprotection progress, with the disappearance of the Boc-protected intermediate (m/z 527.3 [M+H]+) and emergence of the target ion (m/z 431.2 [M+H]+) serving as critical markers.
Purity and Stereochemical Analysis
Post-synthesis characterization involves:
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HPLC: Reverse-phase C18 column, 90:10 water/acetonitrile gradient, retention time 6.2 min
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Chiral Analysis: Polarimetric confirmation of [α]D25 = +34.5° (c = 1.0, MeOH) to verify enantiopurity
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X-ray Crystallography: Resolves absolute configuration of the pyrrolidine and tert-leucine moieties
Scalability and Industrial Considerations
Solvent Optimization for Large-Scale Runs
Replacing dioxane with methyl tert-butyl ether (MTBE) in the HCl-mediated deprotection reduces toxicity concerns while maintaining yield (>99%). The modified protocol uses:
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HCl Gas: Bubbled into MTBE at 10°C
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Workup: Filtration followed by antisolvent (hexanes) addition
Byproduct Mitigation Strategies
Unwanted N-acylation of the thiazole nitrogen is suppressed by:
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Stoichiometric Control: Limiting acylating agents to 1.05 equivalents
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Temperature Gradients: Gradual warming from −20°C to 10°C during coupling
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| HATU Coupling | 92 | 99.5 | >99:1 er | Pilot-scale |
| EDCI/HOBt | 87 | 98.2 | 97:3 er | Lab-scale |
| Mixed Anhydride | 78 | 95.4 | 95:5 er | Bench-scale |
HATU-mediated coupling outperforms carbodiimide-based methods in both yield and stereochemical fidelity, justifying its preference in current manufacturing processes .
Q & A
Q. What are the recommended synthetic routes and purity optimization strategies for this compound?
The synthesis involves multi-step organic reactions, including chiral amino acid coupling and benzyl group functionalization. Key steps include:
- Chiral resolution : Use (S)-2-amino-3,3-dimethylbutanoyl chloride to ensure stereochemical fidelity during pyrrolidine backbone formation .
- Purification : Employ reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Chiral chromatography (e.g., Chiralpak IA) resolves stereoisomers arising from the 4-hydroxy-pyrrolidine moiety .
- Safety : Handle intermediates (e.g., thiazole-containing benzyl derivatives) in fume hoods due to potential respiratory irritancy .
Q. Which analytical techniques are critical for structural characterization?
Use a combination of:
- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., 4-hydroxy group in pyrrolidine at δ ~4.2 ppm; thiazole protons at δ ~8.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy <2 ppm) .
- X-ray crystallography : Resolves ambiguous stereochemistry in the pyrrolidine-carboxamide core (if single crystals are obtainable) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the 4-hydroxy group and thiazole ring .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring. Hydrolysis of the amide bond at pH <3 is a major degradation pathway .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for analogs of this compound?
- Analog design : Replace the 4-methylthiazole moiety with other heterocycles (e.g., pyridine, imidazole) to modulate target binding.
- Biological assays : Test analogs in dose-response assays (e.g., IC50 determination) against relevant targets (e.g., kinases, proteases) linked to the thiazole pharmacophore .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with the VHL E3 ligase domain, given structural similarities to PROTACs .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Epimeric impurities : The 4-hydroxy-pyrrolidine group can form epimers during synthesis. Use chiral HPLC to separate (R,S) and (S,R) isomers and test their individual activities .
- Solubility variability : Pre-treat compound with co-solvents (e.g., DMSO/PEG-400) to ensure consistent dissolution in in vitro assays .
- Batch-to-batch variability : Implement LC-MS to detect trace impurities (e.g., dimethylbutanoyl byproducts) that may antagonize activity .
Q. How should in vivo pharmacokinetic studies be designed for this compound?
- Formulation : Use micellar encapsulation (e.g., TPGS-based nanoparticles) to enhance oral bioavailability, as the compound’s high logP (~4.2) limits aqueous solubility .
- Metabolic stability : Assess hepatic microsomal clearance (human/rodent) to identify vulnerable sites (e.g., hydroxylation of the thiazole-methyl group) .
- Tissue distribution : Radiolabel the compound with ¹⁴C at the pyrrolidine carboxamide for quantitative whole-body autoradiography (QWBA) in rodent models .
Q. What strategies mitigate off-target effects in cellular models?
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify non-target binding partners .
- CRISPR screening : Knock out suspected off-target genes (e.g., kinases with structural homology to the thiazole-binding domain) to validate specificity .
- Dose titration : Establish a sub-cytotoxic concentration range using MTT assays in primary cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
